4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile
Description
4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile is a nitrile-containing compound characterized by a 4-oxobutanenitrile backbone substituted with a 4-fluorophenyl group and a 5-methylfuran-2-yl moiety.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2/c1-10-2-7-15(19-10)12(9-17)8-14(18)11-3-5-13(16)6-4-11/h2-7,12H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDNCNRLXDQFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)C2=CC=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with a suitable reagent to form the fluorophenyl intermediate.
Introduction of the Methylfuran Group: The intermediate is then reacted with 5-methylfuran-2-carboxylic acid under specific conditions to introduce the methylfuran group.
Formation of the Butanenitrile Group: Finally, the compound is subjected to a reaction with a nitrile source to form the butanenitrile group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis systems may also be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile exhibit anticancer properties. Studies have shown that derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for further development as an anticancer agent .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that furan-containing compounds possess notable antibacterial effects, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes . This suggests that this compound could serve as a lead compound in developing new antibiotics.
Material Science Applications
1. Organic Photovoltaics
The incorporation of furan derivatives into organic photovoltaic materials has shown promise in enhancing the efficiency of solar cells. The unique electronic properties of furan can improve charge transport within the material, leading to better performance in energy conversion .
2. Polymer Chemistry
This compound can be utilized as a monomer in polymer synthesis, particularly in creating functionalized polymers with tailored properties for applications in coatings and adhesives. The fluorine atom enhances the thermal stability and chemical resistance of the resulting polymers .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study conducted on the cytotoxic effects of furan-based compounds, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent.
Case Study 2: Development of Antimicrobial Agents
A series of furan derivatives were synthesized and tested for antimicrobial efficacy. The results showed that compounds with similar structures to this compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting pathways for drug development.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs of 4-(4-fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile, emphasizing substituent variations and molecular properties:
Key Observations :
Physical-Chemical Properties
- Solubility : Analogs like 4,4,4-trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile are likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to their nitrile and fluorinated groups .
Biological Activity
4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile is a compound of significant interest in medicinal chemistry due to its unique structure, which includes a nitrile group and aromatic systems. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has the following structural formula:
Key Features:
- Presence of a nitrile group which enhances chemical reactivity.
- Fluorophenyl and methylfuran moieties contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Tests against several bacterial strains revealed that it possesses moderate antibacterial activity. The mechanism is thought to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the exact pathways involved .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: It may inhibit key enzymes involved in cancer metabolism, leading to reduced energy production in tumor cells.
- Receptor Modulation: The compound may bind to specific receptors, altering signaling pathways that regulate cell growth and survival.
Comparative Studies
| Compound | Structure | Biological Activity | Reference |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | |
| 4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanamide | Similar with amide group | Lower anticancer potency | |
| 4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanoic acid | Similar with carboxylic acid group | Enhanced solubility but reduced activity |
Case Studies
Several case studies have been conducted to assess the efficacy of this compound in vivo:
- Breast Cancer Model: In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls. Histological analysis showed increased apoptosis in tumor tissues .
- Bacterial Infection Model: In a study involving bacterial infections, the compound demonstrated effectiveness in reducing bacterial load in infected tissues, suggesting potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
